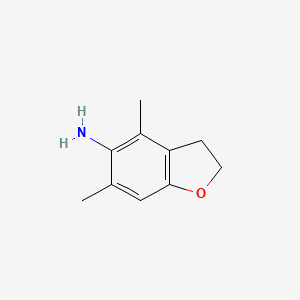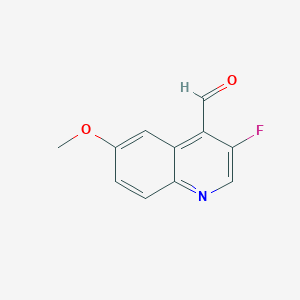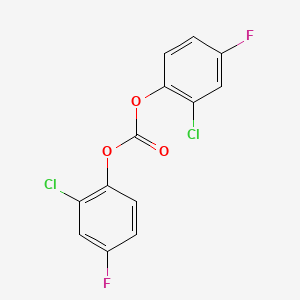
2-Chloro-4-fluorophenol carbonate
Overview
Description
2-Chloro-4-fluorophenol carbonate is an organic compound with the molecular formula C13H6Cl2F2O3 It is a carbonate ester derived from 2-chloro-4-fluorophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluorophenol carbonate can be synthesized through the reaction of 2-chloro-4-fluorophenol with phosgene. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods
In an industrial setting, the production of bis (2-chloro-4-fluorophenyl)carbonate may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorophenol carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Hydrolysis: The carbonate ester can be hydrolyzed to form 2-chloro-4-fluorophenol and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: This reaction can be carried out using aqueous acid or base under reflux conditions.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenyl carbonates.
Hydrolysis: The major products are 2-chloro-4-fluorophenol and carbon dioxide.
Scientific Research Applications
2-Chloro-4-fluorophenol carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of bis (2-chloro-4-fluorophenyl)carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets include various enzymes and proteins that can interact with the carbonate ester group. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis (2-chloro-4-methylphenyl)carbonate
- Bis (2-chloro-4-bromophenyl)carbonate
- Bis (2-chloro-4-nitrophenyl)carbonate
Uniqueness
2-Chloro-4-fluorophenol carbonate is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions.
Properties
Molecular Formula |
C13H6Cl2F2O3 |
|---|---|
Molecular Weight |
319.08 g/mol |
IUPAC Name |
bis(2-chloro-4-fluorophenyl) carbonate |
InChI |
InChI=1S/C13H6Cl2F2O3/c14-9-5-7(16)1-3-11(9)19-13(18)20-12-4-2-8(17)6-10(12)15/h1-6H |
InChI Key |
SZWVZEKYGSYNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC(=O)OC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
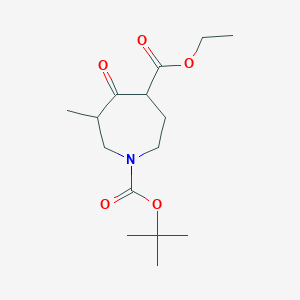
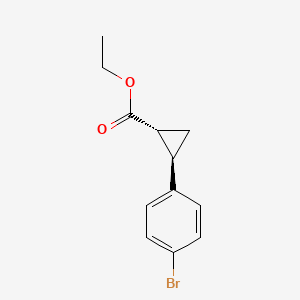
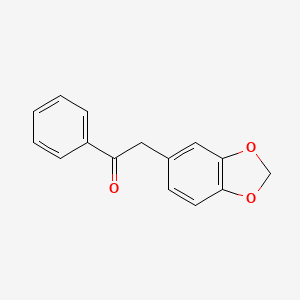
![(S)-5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8752481.png)
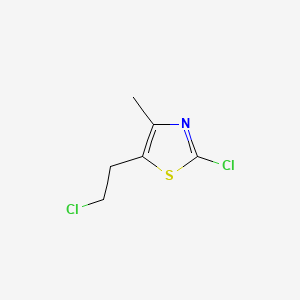

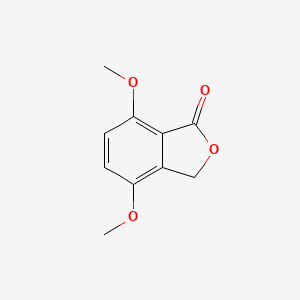
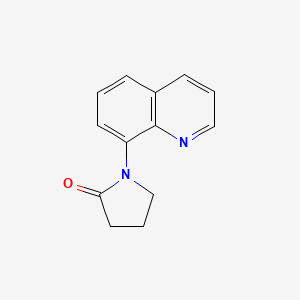
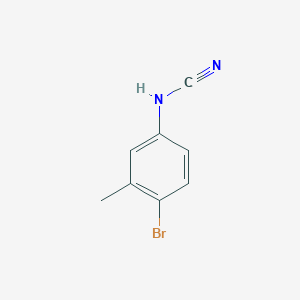
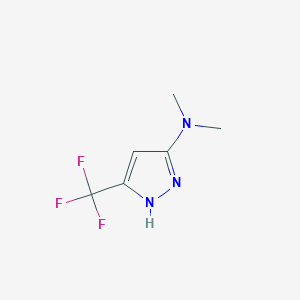
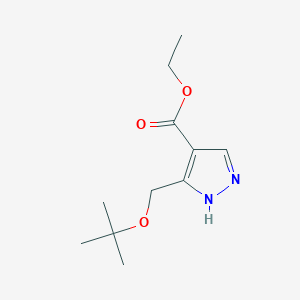
![2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one](/img/structure/B8752554.png)
